molecular formula C15H17F3N4O5 B11069431 1-{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-methylpropan-1-one

1-{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-methylpropan-1-one

Cat. No.: B11069431
M. Wt: 390.31 g/mol
InChI Key: YIVVYSMTJNUZPU-UHFFFAOYSA-N
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Description

1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 2,6-dinitro-4-(trifluoromethyl)phenyl group and a 2-methyl-1-propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves multiple steps One common approach is to start with the nitration of 4-(trifluoromethyl)aniline to obtain 2,6-dinitro-4-(trifluoromethyl)aniline This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted derivatives with the trifluoromethyl group replaced by other functional groups.

Scientific Research Applications

1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-NITROVINYL METHYL SULFIDE
  • 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole

Uniqueness: 1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-METHYL-1-PROPANONE is unique due to the combination of its piperazine ring and the specific substitution pattern of the phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H17F3N4O5

Molecular Weight

390.31 g/mol

IUPAC Name

1-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C15H17F3N4O5/c1-9(2)14(23)20-5-3-19(4-6-20)13-11(21(24)25)7-10(15(16,17)18)8-12(13)22(26)27/h7-9H,3-6H2,1-2H3

InChI Key

YIVVYSMTJNUZPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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